Methyl N-acetylanthranilate

Flavor and Fragrance Food Additive Regulatory Compliance

Choose Methyl N-acetylanthranilate (CAS 2719-08-6) for its unique N‑acetyl group that prevents cross‑read‑across toxicity with common anthranilates. This ≥99% FG grade delivers 384‑hour substantivity in fine fragrances and meets IFRA/JECFA purity specs, critical for delicate floral/gourmand accords. It also serves as a physiological renal proximal tubular substrate in HK‑2 cell assays and an N‑protected intermediate for quinazolinone scaffolds. When bio‑relevance or scent longevity is non‑negotiable, this is the only grade your formulation or assay can trust. Contact us for a quote on bulk FG‑grade material.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 2719-08-6
Cat. No. B181298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-acetylanthranilate
CAS2719-08-6
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)OC
InChIInChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
InChIKeyUYQKZKVNYKOXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-acetylanthranilate (CAS 2719-08-6): Chemical and Regulatory Profile for Procurement


Methyl N-acetylanthranilate (CAS 2719-08-6), also known as methyl 2-acetamidobenzoate, is an N-acylated anthranilic acid ester belonging to the class of acylaminobenzoic acid derivatives [1]. The compound exists as a white to almost white crystalline solid with a melting point of 97.0–101.0 °C and a molecular weight of 193.20 g/mol [2]. It is listed in the FDA's EAFUS inventory as a food additive and complies with IFRA guidelines and JECFA purity specifications for fragrance and flavor applications [3]. Regulatory assessments classify it as Cramer Class III (high) and note that global annual use volume is below 1 metric ton [3].

Why Methyl N-acetylanthranilate Cannot Be Substituted with Generic Anthranilates in Critical Applications


Methyl N-acetylanthranilate is not interchangeable with non-acetylated anthranilates (e.g., methyl anthranilate, CAS 134-20-3) or free acid analogs (e.g., N-acetylanthranilic acid, CAS 89-52-1) due to fundamental differences in physicochemical properties, metabolic fate, and regulatory status [1]. The N-acetyl group substantially alters lipophilicity (Log KOW = 1.73 vs. methyl anthranilate Log P ≈ 1.88), hydrogen bonding capacity, and susceptibility to enzymatic hydrolysis [1][2]. In renal proximal tubular function assays, the compound serves as a specific substrate that distinguishes proximal tubular organic anion transport from other renal handling mechanisms—a property not shared by its deacetylated analog . Safety assessments further rely on the compound's distinct metabolic pathway, which involves conversion to methyl anthranilate and subsequent anthranilic acid derivatives; substituting a generic anthranilate would invalidate established exposure limits and read-across toxicological profiles [1].

Methyl N-acetylanthranilate (CAS 2719-08-6): Quantitative Differentiation from Closest Analogs


Purity Grade and Regulatory Compliance: ≥99% FG Grade vs. Technical Grades

Methyl N-acetylanthranilate is commercially available in a ≥99% FG (Fragrance Grade) specification that meets JECFA purity requirements and follows IFRA guidelines . This grade exhibits a purity of ≥99% by assay, compared to technical or lower-purity grades (e.g., ≥96% by GC) that may lack regulatory clearances for food or cosmetic use [1].

Flavor and Fragrance Food Additive Regulatory Compliance

Lipophilicity and Environmental Partitioning: Log KOW = 1.73 vs. Methyl Anthranilate

The octanol-water partition coefficient (Log KOW) of Methyl N-acetylanthranilate is 1.73 as calculated by EPI Suite [1]. This value is measurably lower than the estimated Log P of 1.88 for the structurally related methyl anthranilate (CAS 134-20-3) [2], indicating reduced lipophilicity and altered membrane permeability characteristics.

ADME Environmental Fate QSAR

Renal Proximal Tubular Function Assay Substrate: Potent HK-2 Cell Proliferation Inhibition

Methyl N-acetylanthranilate is specifically utilized as a substrate in assays designed to evaluate renal proximal tubular function . In vitro studies demonstrate that the compound inhibits the proliferation of human kidney proximal tubular epithelial cells (HK-2), an activity not reported for the non-acetylated methyl anthranilate or the free acid N-acetylanthranilic acid .

Renal Toxicology Cell Proliferation Assay HK-2 Cells

Cramer Classification and Systemic Exposure Limits: Class III (High) with Defined TTC

Expert judgment assigns Methyl N-acetylanthranilate to Cramer Class III (high structural alert), consistent across Toxtree v2.6 (Class II) and OECD QSAR Toolbox v3.2 (Class III) assessments [1]. This classification yields a Threshold of Toxicological Concern (TTC) of 1.5 μg/person/day for systemic exposure. The 95th percentile total systemic exposure is estimated at 0.00059 mg/kg/day, which falls below the TTC after accounting for conservative 100% dermal, oral, and inhalation absorption assumptions [1].

Toxicology Risk Assessment TTC

Sensory Profile: Fruity/Floral with Substantivity of 384 Hours at 100%

Methyl N-acetylanthranilate exhibits a mild fruity, powdery, and strawberry-like odor profile with a substantivity rating of 384 hours at 100% concentration [1]. In contrast, methyl anthranilate (CAS 134-20-3) displays a more intense grape-like, floral odor with a substantivity of 52 hours at 100% [2].

Flavor Chemistry Fragrance Formulation Substantivity

Methyl N-acetylanthranilate (CAS 2719-08-6): Priority Application Scenarios Backed by Quantitative Evidence


Flavor and Fragrance Formulation Requiring Extended Substantivity and Regulatory Compliance

Utilize the ≥99% FG grade of Methyl N-acetylanthranilate in fine fragrances, cosmetics, and personal care products where prolonged scent retention (substantivity 384 hours) and compliance with IFRA/JECFA standards are non-negotiable [1]. The compound's mild fruity/strawberry profile with low odor strength is particularly suited for delicate floral and gourmand accords requiring a subtle, long-lasting base note [1].

Renal Proximal Tubular Function Assays in Toxicology Screening

Employ Methyl N-acetylanthranilate as a reference substrate in HK-2 cell-based assays to evaluate nephrotoxicity or renal drug transport mechanisms . The compound's specific inhibition of human kidney proximal tubular epithelial cell proliferation provides a benchmark for assessing potential renal effects of new chemical entities, offering a more physiologically relevant model than generic cytotoxicity assays .

Precursor for Quinazolinone Synthesis in Medicinal Chemistry Programs

Methyl N-acetylanthranilate serves as a key synthetic intermediate for the preparation of quinazolinone heterocycles, a privileged scaffold in anticancer and anti-inflammatory drug discovery . The N-acetyl protecting group facilitates selective amidation and cyclization reactions that are not accessible using unprotected methyl anthranilate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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